molecular formula C10H9BrO B1380560 5-Bromo-6-methyl-1-indanone CAS No. 1273655-83-6

5-Bromo-6-methyl-1-indanone

Cat. No.: B1380560
CAS No.: 1273655-83-6
M. Wt: 225.08 g/mol
InChI Key: HLJKVJLEAGJIDK-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-indanone is a chemical compound belonging to the class of 1-indanones. This compound is characterized by a bromine atom at the fifth position and a methyl group at the sixth position on the indanone ring. It is a derivative of indanone, which is known for its diverse biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methyl-1-indanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can influence gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound has been found to affect the metabolic activity of cells, potentially altering the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular functions. For example, the inhibition of cytochrome P450 by this compound can lead to decreased metabolism of certain drugs, thereby increasing their bioavailability . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels . For instance, the inhibition of cytochrome P450 by this compound can result in the accumulation of certain metabolites, potentially leading to metabolic imbalances . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of this compound in the nucleus suggests that it may interact with nuclear proteins and influence gene expression . Additionally, the localization of this compound in the cytoplasm indicates its potential involvement in cytoplasmic signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-1-indanone typically involves the bromination of 6-methyl-1-indanone. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: this compound can be oxidized to this compound-2-carboxylic acid.

    Reduction: Reduction can yield 5-bromo-6-methyl-1-indanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-1-indanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Comparison with Similar Compounds

    5-Bromo-1-indanone: Similar in structure but lacks the methyl group at the sixth position.

    6-Methyl-1-indanone: Lacks the bromine atom at the fifth position.

    5-Chloro-6-methyl-1-indanone: Similar structure with chlorine instead of bromine.

Uniqueness: 5-Bromo-6-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and potentially increase its efficacy in various applications.

Biological Activity

5-Bromo-6-methyl-1-indanone is a compound that belongs to the class of 1-indanones, characterized by the presence of a bromine atom at the fifth position and a methyl group at the sixth position of the indanone ring. This compound has garnered attention due to its diverse biological activities, which include antiviral, anticancer, and enzyme modulation properties.

Target and Mode of Action:
this compound exhibits its biological effects primarily through interactions with various biomolecules. Notably, it has been shown to inhibit the replication of Hepatitis C Virus (HCV), suggesting its potential as an antiviral agent. This inhibition likely occurs through interference with viral replication pathways, which is a common mechanism for many antiviral compounds.

Biochemical Pathways:
The compound significantly affects cellular processes by modulating enzyme activities. It interacts with cytochrome P450 enzymes, influencing drug metabolism. The interaction can either inhibit or activate these enzymes, affecting the bioavailability of various drugs. Additionally, it impacts signal transduction pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation and apoptosis.

Antiviral Properties

Research indicates that derivatives of indanone, including this compound, possess antiviral properties. In particular, studies have highlighted their ability to inhibit viral replication in laboratory settings .

Anticancer Activity

The compound exhibits anticancer properties by inducing cell death or inhibiting proliferation in cancer cells. For example, it has been observed to alter gene expression related to apoptosis and cell cycle regulation.

Enzyme Modulation

This compound has been shown to modulate enzyme activities relevant to various biochemical pathways. Its interaction with cholinesterases has been studied for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFocusFindings
Xu et al. (2017)Synthesis and bioactivityDemonstrated that indanone derivatives exhibit significant inhibition against cholinesterases with IC50 values ranging from 14.8 nM to 18.6 nM .
Li et al. (2017)Antiviral activityFound that certain indanone derivatives effectively inhibit HCV replication in vitro .
BenchChem (2024)Cellular effectsReported alterations in cell proliferation and metabolic activity associated with long-term exposure to this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary depending on dosage. Low doses have shown beneficial effects such as enhanced metabolic activity and increased cell survival rates, while higher doses may lead to cytotoxicity.

Properties

IUPAC Name

5-bromo-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKVJLEAGJIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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